molecular formula C12H14N4O B2393545 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine CAS No. 923107-38-4

1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine

Cat. No.: B2393545
CAS No.: 923107-38-4
M. Wt: 230.271
InChI Key: DLKXBVQIVNNERM-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a piperazine moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and as a building block for more complex molecules .

Biochemical Analysis

Biochemical Properties

1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine has been found to interact with various enzymes and proteins. For instance, it has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones, a class of compounds to which this compound belongs, are potent inhibitors of Notum carboxylesterase activity . This suggests that this compound may interact with Notum carboxylesterase and potentially other enzymes in a similar manner.

Cellular Effects

It has been reported that derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity . Therefore, it is plausible that this compound may have similar effects on cells.

Molecular Mechanism

As mentioned earlier, it has been found to inhibit Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, and it acts by removing an essential palmitoleoyl moiety from Wnt proteins, thereby rendering them inactive . Therefore, it is possible that this compound exerts its effects at the molecular level by inhibiting Notum and thereby modulating the Wnt signaling pathway.

Temporal Effects in Laboratory Settings

It has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones show good plasma levels but limited brain exposure in mouse pharmacokinetic studies . This suggests that this compound may have similar temporal effects.

Dosage Effects in Animal Models

It has been reported that 1,3,4-oxadiazoles at a test dose of 25 mg/Kg exhibited significant edema inhibition in carrageenan footpad edema test . Therefore, it is plausible that this compound may have similar dosage effects.

Metabolic Pathways

Given its potential interaction with Notum, it may be involved in the metabolism of Wnt proteins .

Transport and Distribution

It has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones show good plasma levels but limited brain exposure in mouse pharmacokinetic studies . This suggests that this compound may have similar transport and distribution properties.

Subcellular Localization

Given its potential interaction with Notum, it may be localized to the same subcellular compartments as Notum .

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles and piperazine derivatives, which are often used in further synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperazine is unique due to its combination of the oxadiazole ring and piperazine moiety, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent chemosensor and its potential therapeutic applications make it a compound of significant interest .

Properties

IUPAC Name

2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKXBVQIVNNERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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